MC-Val-Cit-PAB-duocarmycin chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-duocarmycin chloride is a compound used in the development of antibody-drug conjugates (ADCs). It combines the potent antitumor activity of duocarmycin, a DNA minor groove binding alkylating agent, with a linker that facilitates targeted drug delivery. This compound is particularly valuable in cancer research and therapy due to its ability to selectively target and kill cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:
Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.
Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the peptide coupling and conjugation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-duocarmycin chloride undergoes several types of chemical reactions:
Hydrolysis: The carbamate linkage between the linker and duocarmycin can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings of duocarmycin.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Hydrolysis: The major products of hydrolysis are the free linker and duocarmycin.
Oxidation: Oxidation can lead to the formation of quinone derivatives of duocarmycin.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
MC-Val-Cit-PAB-duocarmycin chloride has several scientific research applications:
Cancer Research: It is used in the development of ADCs for targeted cancer therapy. The compound selectively delivers the cytotoxic duocarmycin to cancer cells, minimizing damage to healthy cells.
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs.
Biological Studies: It is used to investigate the mechanisms of drug delivery and action at the cellular level.
Mechanism of Action
MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:
Targeting: The ADC targets cancer cells by binding to specific antigens on their surface.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Release: The linker is cleaved by intracellular enzymes, releasing duocarmycin.
DNA Alkylation: Duocarmycin binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker-drug conjugate with potent antitumor activity.
MC-Val-Cit-PAB-Doxorubicin: An ADC conjugate that uses doxorubicin as the cytotoxic agent.
Uniqueness
MC-Val-Cit-PAB-duocarmycin chloride is unique due to its use of duocarmycin, which has a distinct mechanism of action compared to other cytotoxic agents. Duocarmycin’s ability to bind to the minor groove of DNA and cause alkylation makes it particularly effective in targeting and killing cancer cells .
Biological Activity
MC-Val-Cit-PAB-duocarmycin chloride is a sophisticated compound utilized primarily in cancer therapy, particularly as part of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C₅₄H₆₅ClN₉O₉
- Molecular Weight : 1055.05 g/mol
- CAS Number : 2055896-98-3
This compound combines the potent antitumor properties of duocarmycin, a DNA minor groove-binding alkylating agent, with a specific linker (MC-Val-Cit-PAB) designed to enhance selectivity for cancer cells while minimizing damage to normal tissues .
The biological activity of this compound is primarily attributed to its duocarmycin component, which acts through the following mechanisms:
- DNA Alkylation : The compound forms covalent bonds with DNA, leading to alkylation that disrupts DNA replication and transcription.
- Induction of Apoptosis : By interfering with cellular replication, it triggers programmed cell death (apoptosis) in malignant cells .
- Selective Targeting : The linker component allows for targeted delivery of the cytotoxic agent specifically to tumor cells, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapy .
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, IC₅₀ values (the concentration required to inhibit 50% of cell growth) have been reported as follows:
Compound | IC₅₀ (nM) |
---|---|
DSA | 0.05 |
DUMA | 0.3 |
DUMB2 | 1.5 |
DUMB1 | 3.0 |
DUMC2 | 20 |
DUMC1 | 40 |
These results indicate that duocarmycin analogs exhibit potent cytotoxicity, underscoring their potential as effective therapeutic agents .
In Vivo Studies
In vivo experiments involving xenograft mouse models have shown that this compound significantly inhibits tumor growth. For example:
- A study reported a tumor regression at a single dose of 3 mg/kg in human lymphoma tumor xenografts using an ADC containing this compound .
- Stability studies in rodent serum indicated that the linker’s design enhances the pharmacokinetics and therapeutic index compared to traditional ADCs .
Synthesis and Development
The synthesis of this compound involves several key steps that require precision and complexity. The process typically includes:
- Linker Synthesis : The MC-Val-Cit linker is synthesized to ensure stability and effective drug release.
- Conjugation with Duocarmycin : The linker is then conjugated with duocarmycin through a bioreversible linkage, enhancing its specificity for cancer cells .
The development of this compound reflects ongoing advancements in linker chemistry aimed at improving the efficacy and safety profiles of ADCs.
Properties
Molecular Formula |
C54H65ClN9O9+ |
---|---|
Molecular Weight |
1019.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |
InChI Key |
XPOJSPASJJBTCF-MUYWJSLASA-O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.